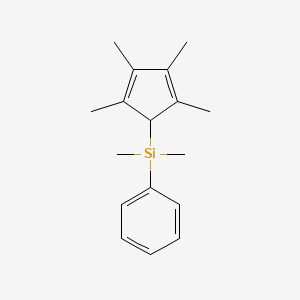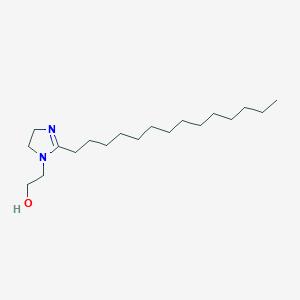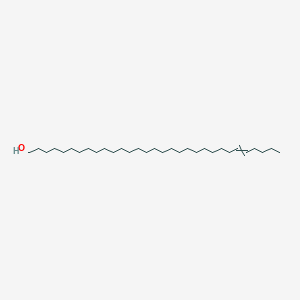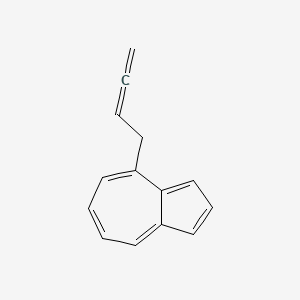
1,4,7,10-Tetraazacyclododecane, 1-hexadecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7,10-Tetraazacyclododecane, 1-hexadecyl- is a macrocyclic compound that belongs to the family of tetraazacyclododecanes. These compounds are known for their ability to form stable complexes with metal ions, making them valuable in various scientific and industrial applications. The addition of a hexadecyl group to the tetraazacyclododecane ring enhances its lipophilicity, which can be beneficial in certain applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7,10-Tetraazacyclododecane, 1-hexadecyl- typically involves the cyclization of linear tetraamines. One common method is the Richman-Atkins synthesis, which involves the reaction of triethylenetetramine with glyoxal to form the macrocyclic ring . The hexadecyl group can be introduced through alkylation reactions using hexadecyl halides under basic conditions.
Industrial Production Methods
Industrial production of 1,4,7,10-Tetraazacyclododecane, 1-hexadecyl- often involves optimizing the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
1,4,7,10-Tetraazacyclododecane, 1-hexadecyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The nitrogen atoms in the macrocyclic ring can participate in nucleophilic substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl halides, under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the macrocyclic ring.
Aplicaciones Científicas De Investigación
1,4,7,10-Tetraazacyclododecane, 1-hexadecyl- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Employed in the development of metal-based drugs and diagnostic agents.
Industry: Applied in the synthesis of catalysts and in the development of materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,4,7,10-Tetraazacyclododecane, 1-hexadecyl- involves its ability to chelate metal ions. The nitrogen atoms in the macrocyclic ring coordinate with metal ions, forming stable complexes. This chelation can enhance the solubility, stability, and bioavailability of the metal ions, making them useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
1,4,7,10-Tetraazacyclododecane: The parent compound without the hexadecyl group.
1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid: A derivative with acetic acid groups, commonly used in radiolabeling and MRI contrast agents.
Cyclen: Another name for 1,4,7,10-Tetraazacyclododecane, often used in coordination chemistry.
Propiedades
Número CAS |
121427-46-1 |
|---|---|
Fórmula molecular |
C24H52N4 |
Peso molecular |
396.7 g/mol |
Nombre IUPAC |
1-hexadecyl-1,4,7,10-tetrazacyclododecane |
InChI |
InChI=1S/C24H52N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22-28-23-20-26-18-16-25-17-19-27-21-24-28/h25-27H,2-24H2,1H3 |
Clave InChI |
SPTBDQAPISZWSA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCN1CCNCCNCCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trimethoxy[2-(7-oxabicyclo[4.1.0]heptan-2-yl)ethyl]silane](/img/structure/B14281449.png)
![Butanal, 4-[[tris(1-methylethyl)silyl]oxy]-](/img/structure/B14281456.png)

![1-Methylcyclohepta[d]imidazol-1-ium iodide](/img/structure/B14281462.png)



![1-[(4-Nitrophenyl)methyl]thiolan-1-ium chloride](/img/structure/B14281495.png)
![2,2'-{[3-(Hexadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14281497.png)
![[1,1'-Binaphthalene]-2,2'-diol, 7,7'-dimethoxy-](/img/structure/B14281505.png)



